Bis(3,5-dichlorophenyl)sulfone
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Overview
Description
Benzene, 1,1’-sulfonylbis[3,5-dichloro-] is a chemical compound with the molecular formula C12H6Cl4O2S It is characterized by the presence of two benzene rings connected by a sulfonyl group, with each benzene ring substituted by chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-sulfonylbis[3,5-dichloro-] typically involves the sulfonylation of 3,5-dichlorobenzene. One common method is the reaction of 3,5-dichlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-sulfonylbis[3,5-dichloro-] may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-sulfonylbis[3,5-dichloro-] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfone or sulfoxide compounds.
Scientific Research Applications
Benzene, 1,1’-sulfonylbis[3,5-dichloro-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-sulfonylbis[3,5-dichloro-] involves its interaction with molecular targets through its sulfonyl and chloro substituents. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene rings. The chlorine atoms can participate in various chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound has a similar structure but with chlorine atoms at the 4 positions instead of the 3 and 5 positions.
1,1’-Sulfonylbis(3,5-dichloro-4-methoxybenzene): This compound has additional methoxy groups on the benzene rings.
Uniqueness
Benzene, 1,1’-sulfonylbis[3,5-dichloro-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 3 and 5 positions, along with the sulfonyl group, makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
75277-36-0 |
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Molecular Formula |
C12H6Cl4O2S |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-8(14)4-11(3-7)19(17,18)12-5-9(15)2-10(16)6-12/h1-6H |
InChI Key |
IBHGHNFGHAWRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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